Methyl 2,5-dichloro-6-methylnicotinate

Description

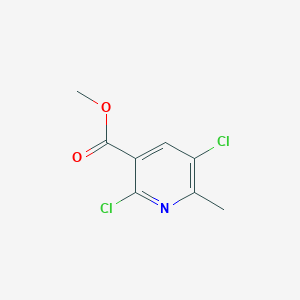

Methyl 2,5-dichloro-6-methylnicotinate is a substituted nicotinic acid ester featuring a pyridine ring core with chlorine atoms at positions 2 and 5, a methyl group at position 6, and a methyl ester moiety at position 3 (carboxylic acid ester). This compound belongs to the class of 6-membered heterocycles, which are pivotal in pharmaceutical and agrochemical research due to their structural versatility and bioactivity.

Properties

Molecular Formula |

C8H7Cl2NO2 |

|---|---|

Molecular Weight |

220.05 g/mol |

IUPAC Name |

methyl 2,5-dichloro-6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C8H7Cl2NO2/c1-4-6(9)3-5(7(10)11-4)8(12)13-2/h3H,1-2H3 |

InChI Key |

GFPUIWPEBLQWHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dichloro-6-methylnicotinate typically involves the chlorination of 6-methylnicotinic acid followed by esterification. The process can be summarized as follows:

Chlorination: 6-methylnicotinic acid is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 2 and 5 positions.

Esterification: The resulting 2,5-dichloro-6-methylnicotinic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid (H2SO4) to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale chlorination using industrial chlorinating agents.

- Continuous esterification in industrial reactors to ensure high yield and purity.

- Purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichloro-6-methylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.

Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or thiourea in solvents such as ethanol.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous solutions

Major Products

Substitution: Amino or thiol derivatives of the original compound.

Reduction: Partially or fully dechlorinated derivatives.

Oxidation: Compounds with additional oxygen-containing functional groups

Scientific Research Applications

Methyl 2,5-dichloro-6-methylnicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic properties.

Industry: Utilized in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of Methyl 2,5-dichloro-6-methylnicotinate involves its interaction with specific molecular targets. The compound is believed to:

Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

Modulate Receptors: Interact with cellular receptors to induce biological responses.

Pathways Involved: Affect pathways related to inflammation, microbial growth, and cellular metabolism

Comparison with Similar Compounds

Table 1: Dichloronicotinate Derivatives with Varied Substituent Positions

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 2,4-dichloronicotinate | 42521-09-5 | 2-Cl, 4-Cl | C₇H₅Cl₂NO₂ | 222.03 |

| Methyl 2,5-dichloronicotinate | 442903-28-8 | 2-Cl, 5-Cl | C₇H₅Cl₂NO₂ | 222.03 |

| Methyl 2,6-dichloronicotinate | 67754-03-4 | 2-Cl, 6-Cl | C₇H₅Cl₂NO₂ | 222.03 |

| This compound | - | 2-Cl, 5-Cl, 6-CH₃ | C₈H₇Cl₂NO₂* | ~224.02 (estimated) |

Note: Molecular formula inferred based on structural similarity to dichloronicotinates .

Key differences:

- Chlorine at position 2 deactivates the pyridine ring, while the methyl ester at position 3 enhances solubility in organic solvents .

Derivatives with Additional Functional Groups

a) Methyl 6-Chloro-5-Ethyl-2-Iodonictotinate (CAS 2102324-70-7)

This compound substitutes chlorine at position 6, adds an ethyl group at position 5, and replaces chlorine with iodine at position 2. Key distinctions include:

b) 2-Amino-6-Methylnicotinonitrile (CAS 84647-20-1)

- Functional groups: The amino group at position 2 and nitrile at position 3 enable hydrogen bonding and participation in cyclization reactions, contrasting with the electrophilic ester and chlorine moieties in this compound .

Physicochemical Properties and Reactivity

Limited data exist for this compound, but inferences can be drawn from analogs:

Solubility : Esters like Methyl 5-ethylfuran-2-carboxylate (discontinued, CymitQuimica) exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone), suggesting similar behavior for this compound .

Stability: Chlorine substituents increase resistance to hydrolysis compared to non-halogenated esters. However, steric effects from the 6-methyl group may slow nucleophilic attacks at adjacent positions .

Synthetic Utility : Dichloronicotinates are intermediates in pesticide synthesis. The methyl group in this compound may direct regioselectivity in further functionalization .

Biological Activity

Methyl 2,5-dichloro-6-methylnicotinate is an organic compound belonging to the class of nicotinic acid derivatives. Its unique structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl ester group, endows it with significant biological activity. This article explores its biological interactions, potential applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 220.05 g/mol

The chlorinated structure of this compound enhances its reactivity and binding affinity to specific biological targets, making it a candidate for pharmacological studies.

Enzyme Interactions

Research indicates that this compound exhibits notable interactions with various enzymes. The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways relevant to disease mechanisms. Its specific substitution pattern allows for enhanced binding to enzyme active sites, potentially influencing their activity.

Case Studies and Research Findings

-

Inhibition Studies :

- In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes associated with metabolic disorders. For example, it showed significant inhibition of cholinesterase activity in preliminary assays, suggesting potential applications in treating conditions like Alzheimer's disease.

-

Cellular Processes :

- The compound has been shown to affect cellular signaling pathways, particularly those involved in inflammation and cell proliferation. It modulates the expression of key proteins involved in these pathways, indicating its potential as an anti-inflammatory agent.

-

Comparative Studies :

- Comparative analyses with related compounds such as methyl nicotinate and methyl 4,6-dichloro-2-methylnicotinate have highlighted differences in biological activity due to variations in their molecular structures. For instance, the presence of chlorines at the 2 and 5 positions significantly alters their pharmacological profiles.

Applications

This compound has several potential applications:

- Medicinal Chemistry : Due to its enzyme inhibitory properties, it is being explored for therapeutic use in metabolic diseases and neurodegenerative disorders.

- Agricultural Chemistry : Its biological activity suggests potential as a pesticide or herbicide candidate, particularly against pests that affect crop yields.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4,6-dichloro-2-methylnicotinate | CHClNO | Different chlorine positions; used in similar applications |

| Ethyl 2,6-dichloro-4-methylnicotinate | CHClNO | Contains ethyl group instead of methyl; variation in biological activity |

| Methyl nicotinate | CHNO | Lacks chlorine atoms; different reactivity profile |

| 4,6-Dichloro-2-methylnicotinic acid | CHClNO | Acid form; used in similar synthetic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.